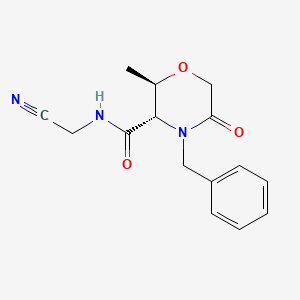
(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide is a synthetic compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
作用機序
The mechanism of action of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide is not fully understood. However, it has been reported to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections. The presence of a cyano group in the structure of this compound suggests that it may act as a Michael acceptor, which can react with the nucleophilic groups of the target enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide have not been extensively studied. However, it has been reported to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections. The presence of a morpholine ring in the structure of this compound suggests that it may have some biological activity.
実験室実験の利点と制限
The advantages of using (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide in lab experiments include its synthetic accessibility and potential applications in various fields of scientific research. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide. One potential direction is to further explore its inhibitory activity against various enzymes and evaluate its potential as a lead compound for the development of new drugs. Another direction is to investigate its biological activity and evaluate its potential as a therapeutic agent for various diseases. Additionally, the synthesis of new derivatives of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide may lead to the discovery of new compounds with improved bioactivity and pharmacokinetics.
合成法
The synthesis of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide involves the reaction of 3-(cyanomethyl)-2-methyl-4-oxo-3,4-dihydro-2H-pyran with benzylamine in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to the desired product using a reducing agent. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs that target specific diseases. It has been reported to exhibit significant inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections.
In organic synthesis, (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide can be used as a building block for the synthesis of other compounds. The presence of a morpholine ring in the structure of this compound makes it a versatile starting material for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
(2R,3S)-4-benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-14(15(20)17-8-7-16)18(13(19)10-21-11)9-12-5-3-2-4-6-12/h2-6,11,14H,8-10H2,1H3,(H,17,20)/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXWFTHTFDVUPT-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)
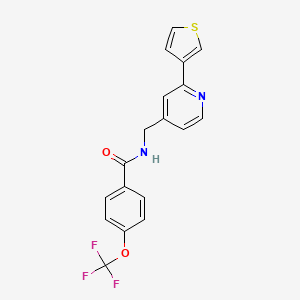
![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
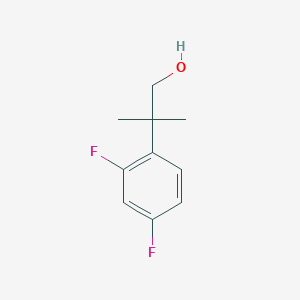
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
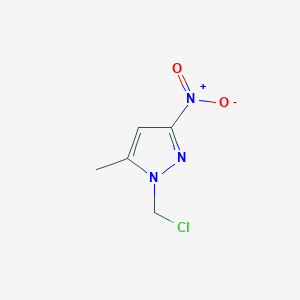

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2916020.png)
![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)
![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)
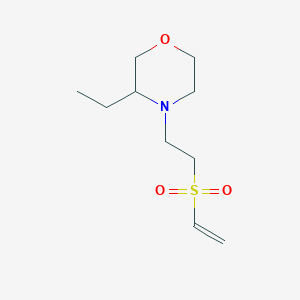
![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)